1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]pyrrolidine
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Overview
Description
1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]pyrrolidine is a chemical compound that belongs to the class of sulfonyl pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further substituted with a 4-bromo-2-chloro-5-methylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chloro-5-methylbenzenesulfonyl chloride and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring may also contribute to binding affinity and specificity .
Comparison with Similar Compounds
1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]pyrrolidine can be compared with other sulfonyl pyrrolidines, such as:
1-[(4-Bromo-2-methylphenyl)sulfonyl]pyrrolidine: Similar structure but lacks the chlorine substituent.
1-[(4-Chloro-2-methylphenyl)sulfonyl]pyrrolidine: Similar structure but lacks the bromine substituent.
1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H13BrClNO2S |
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Molecular Weight |
338.65 g/mol |
IUPAC Name |
1-(4-bromo-2-chloro-5-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H13BrClNO2S/c1-8-6-11(10(13)7-9(8)12)17(15,16)14-4-2-3-5-14/h6-7H,2-5H2,1H3 |
InChI Key |
HZALBNMXSLVSNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
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